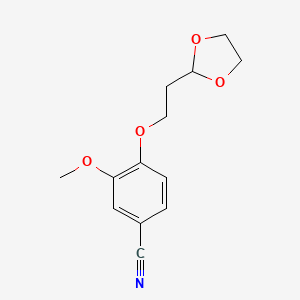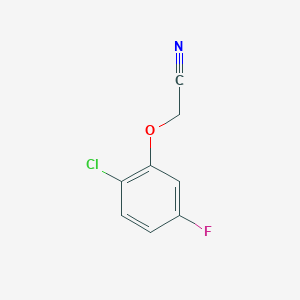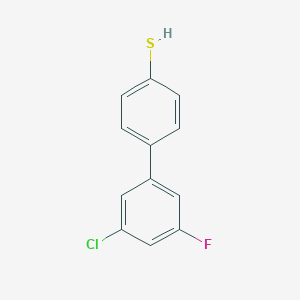
4-(3-Chloro-5-fluorophenyl)thiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-5-fluorophenyl)thiophenol is a chemical compound characterized by the presence of a thiophenol group attached to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-fluorophenyl)thiophenol typically involves the introduction of the thiophenol group to a chlorofluorophenyl precursor. One common method includes the reaction of 3-chloro-5-fluorobenzene with thiophenol under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-fluorophenyl)thiophenol undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions, where the thiophenol group can be replaced or modified under specific conditions.
Coupling Reactions: The compound can undergo C-H activation and C-S cross-coupling with heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, catalysts, and solvents that facilitate the desired transformations. For example, cobalt-salen catalysts are used in oxidation reactions, while specific solvents and bases are employed in substitution and coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions yield disulfides, while substitution reactions can produce various modified thiophenol derivatives.
Scientific Research Applications
4-(3-Chloro-5-fluorophenyl)thiophenol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition and protein modification due to its reactive thiophenol group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(3-Chloro-5-fluorophenyl)thiophenol exerts its effects involves the interaction of its thiophenol group with various molecular targets. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
4-Chlorothiophenol: Similar in structure but lacks the fluorine atom.
3’-Chloro-5’-fluoro [1,1’-biphenyl]-4-thiol: Another related compound with a biphenyl structure.
Uniqueness
4-(3-Chloro-5-fluorophenyl)thiophenol is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and properties. This makes it distinct from other thiophenol derivatives and useful in specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFS/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSMBKKVDMOCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
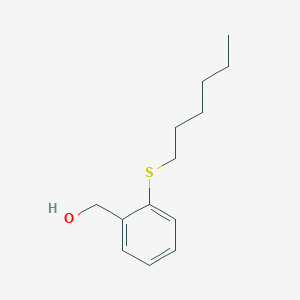

![4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile](/img/structure/B7992837.png)
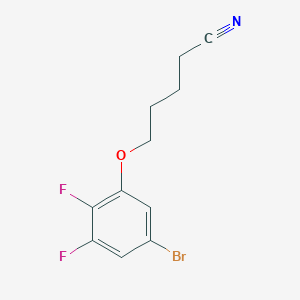
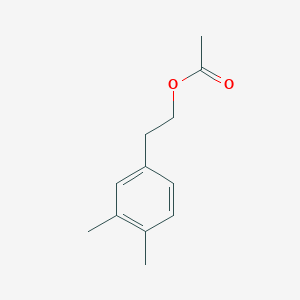
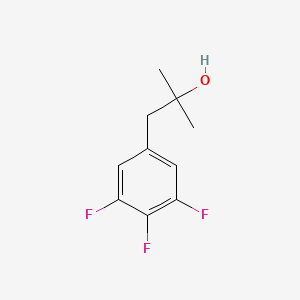
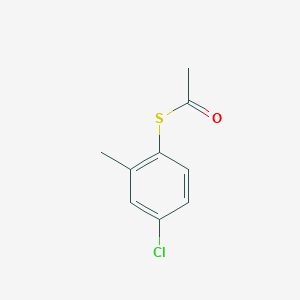
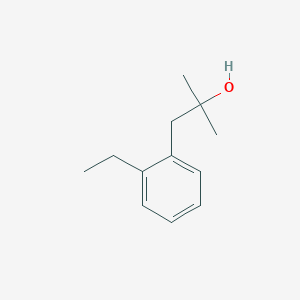
![1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7992879.png)
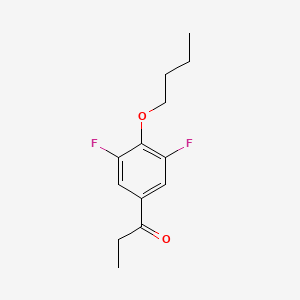
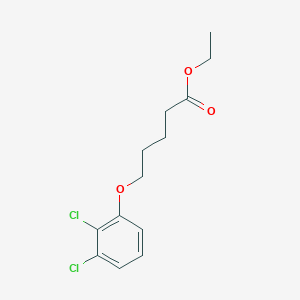
![1-Fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7992901.png)
